Product packaging for 1-(2-Amino-4-thiazolyl)-2-chloroethanone(Cat. No.:)

1-(2-Amino-4-thiazolyl)-2-chloroethanone

Cat. No.: B13638583
M. Wt: 176.62 g/mol
InChI Key: GZCRCGNZLNWBSK-UHFFFAOYSA-N
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Description

1-(2-Amino-4-thiazolyl)-2-chloroethanone is a useful research compound. Its molecular formula is C5H5ClN2OS and its molecular weight is 176.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2OS B13638583 1-(2-Amino-4-thiazolyl)-2-chloroethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone

InChI

InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8)

InChI Key

GZCRCGNZLNWBSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C(=O)CCl

Origin of Product

United States

Modification Via the α Haloketone Moiety:

For instance, reacting 1-(2-Amino-4-thiazolyl)-2-chloroethanone with different substituted thioamides can yield a library of bis-thiazole analogs. The SAR can then be explored by varying the substituent (R) on the thioamide.

Interactive Data Table 1: Conceptual SAR Study Based on α-Haloketone Reactions

Users can filter and sort this table to see hypothetical relationships between substituent properties and predicted activity.

EntryReactant (Thioamide)R-Group on New RingKey Property of RPredicted Impact on Antimicrobial ActivityRationale based on Literature
1ThioacetamideMethylSmall, AliphaticBaseline ActivitySmall alkyl groups provide a baseline for comparison.
2PhenylthioacetamideBenzylBulky, AromaticPotential IncreaseAromatic rings can engage in π-stacking interactions with target sites.
34-Methoxyphenylthioacetamide4-MethoxybenzylElectron-donatingPotential IncreaseMethoxy groups have been shown to enhance activity in some thiazole (B1198619) series. ijper.org
44-Chlorophenylthioacetamide4-ChlorobenzylElectron-withdrawing, HalogenSignificant IncreaseHalogen substitutions, particularly chlorine, are frequently associated with improved potency. nih.govmdpi.com
5Furan-2-carbothioamide2-FurylHeterocyclicVariableIntroduction of heterocyclic rings can alter solubility and hydrogen bonding capacity. nih.gov

Modification of the 2 Amino Group:

SAR studies focusing on this position would involve synthesizing a series of amides and evaluating their activity. The nature of the acyl group—be it aliphatic, aromatic, or heterocyclic—would be the variable under investigation. nih.gov

Interactive Data Table 2: Conceptual SAR Study Based on 2-Amino Group Acylation

Users can filter and sort this table to explore hypothetical effects of different acyl groups on anticancer activity.

EntryAcylating AgentIntroduced Group (R-CO)Key Property of GroupPredicted Impact on Anticancer ActivityRationale based on Literature
1Acetyl ChlorideAcetylSmall, PolarModerate ActivityServes as a simple amide for baseline comparison.
2Benzoyl ChlorideBenzoylAromatic, PlanarIncreased ActivityArylamido derivatives often show a remarkable increase in antiproliferative activity. nih.gov
3Cyclopropanecarbonyl ChlorideCyclopropylcarbonylSmall, Rigid, AliphaticSignificant IncreaseSmall, rigid aliphatic amides have proven to be potent in some 2-aminothiazole (B372263) series. nih.gov
43,4-Dichlorobenzoyl Chloride3,4-DichlorobenzoylElectron-withdrawing, HalogenatedHigh ActivityThe position and number of halogen substituents on a phenyl ring can be critical for potency. nih.gov
5Phenylacetyl ChloridePhenylacetylAromatic, Flexible LinkerVariableThe added flexibility may allow for better fitting into a binding pocket compared to a rigid benzoyl group.

Combined Modifications for Advanced Sar:

A comprehensive SAR study would involve combining modifications at both the α-haloketone and the 2-amino positions. This combinatorial approach allows for the exploration of a much larger chemical space and can reveal synergistic effects between different substituents. For example, a library could be generated where a set of optimized groups at the 2-amino position is combined with a set of optimized heterocyclic systems derived from the chloroacetyl moiety. This allows for the fine-tuning of activity and the development of highly potent and selective compounds. The overarching principle is that the 2-aminothiazole (B372263) core acts as a rigid scaffold, presenting the various functional groups in a defined spatial orientation for interaction with a biological target. ijper.orgglobalresearchonline.net

By systematically synthesizing and testing these conceptually designed analogs, a detailed map of the structure-activity landscape can be constructed. This knowledge is invaluable for guiding the design of next-generation compounds with improved therapeutic profiles, transforming a simple intermediate like 1-(2-Amino-4-thiazolyl)-2-chloroethanone into a powerful tool for drug discovery. nih.gov

Derivatization and Chemical Transformations of 1 2 Amino 4 Thiazolyl 2 Chloroethanone

N-Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site for chemical modification. Its nucleophilic character allows for a variety of functionalization reactions, primarily through acylation, alkylation, and condensation pathways.

The amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. In the case of 1-(2-Amino-4-thiazolyl)-2-chloroethanone, this reaction provides a straightforward method for introducing a wide range of substituents. For instance, reaction with various acyl halides in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid, yields the corresponding N-acylated amides. researchgate.netresearchgate.net The reaction of 2-aminothiazoles with chloroacetyl chloride, for example, is a known transformation that produces N-chloroacetylated products. researchgate.net

Alkylation of the amino group is another common transformation, typically achieved by reacting the aminothiazole with alkyl halides. These reactions can sometimes lead to a mixture of mono- and di-alkylated products, depending on the reaction conditions and the reactivity of the alkylating agent. researchgate.net The N-functionalized products serve as key intermediates in the synthesis of various biologically active molecules. nih.gov

Table 1: Examples of N-Functionalization Reactions on 2-Aminothiazole Scaffolds This table is illustrative of general reactions on the 2-aminothiazole core, analogous to the expected reactivity of this compound.

Reaction TypeReagentProduct TypeReference
AcylationAcetic AnhydrideN-acetyl amino derivative researchgate.net
AcylationBenzoyl ChlorideN-benzoyl amino derivative researchgate.net
AcylationChloroacetyl ChlorideN-chloroacetyl amino derivative researchgate.netresearchgate.net
AlkylationBromoethaneN-ethyl amino derivative researchgate.net

The primary amino group of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. wikipedia.org The formation of Schiff bases from 2-aminothiazole derivatives is a well-established synthetic route. Refluxing the aminothiazole with various aromatic aldehydes in a solvent like ethanol (B145695) often yields the corresponding 2-arylideneamino-thiazoles in good yields. researchgate.netresearchgate.net

These condensation reactions are fundamental in building more complex molecular architectures, as the resulting imine bond can be further modified, for instance, through reduction to a secondary amine. The synthesis of heterocyclic Schiff bases is of particular interest due to their wide range of applications and biological activities. mdpi.comnih.gov

Table 2: Illustrative Schiff Base Formation with 2-Aminothiazole Derivatives

Carbonyl CompoundReaction ConditionProduct TypeReference
Substituted BenzaldehydesEthanol, Reflux2-Arylideneamino-thiazole researchgate.netresearchgate.net
Aromatic KetonesAcetic Acid2-(Substituted-benzylidene amino)-thiazole nih.gov
Various AldehydesMethanol, RefluxTriazole-derived Schiff Base mdpi.com

Transformations at the Ethane-1-one Moiety

The chloroethanone side chain is characterized by two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent, which is activated for nucleophilic attack.

The chlorine atom in the α-position to the carbonyl group is highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of the substitution reaction. researchgate.net This reactivity allows for the facile introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.

For example, reaction with secondary amines can yield α-amino ketones. mdpi.com Similarly, sulfur nucleophiles can displace the chloride to form thioethers. This displacement reaction is a cornerstone of the Hantzsch thiazole synthesis itself, where an α-haloketone reacts with a thioamide. In the context of this compound, this reactivity can be harnessed to build more elaborate structures, including fused heterocyclic systems.

Conceptually, the carbonyl group of the ethane-1-one moiety can undergo standard reduction and oxidation reactions, although the presence of the α-chloro atom influences the outcome.

Reduction : The reduction of α-halo ketones can proceed via several pathways. wikipedia.org Treatment with metal hydride reagents, such as sodium borohydride, could potentially reduce the carbonyl group to a secondary alcohol, yielding a 2-chloro-1-hydroxyethyl derivative. libretexts.org Under certain reductive conditions, particularly with dissolving metals or specific chemical reductants, eliminative reduction can occur, leading to the formation of an olefin in a process known as the Kishner eliminative reduction. acs.orgacs.org Furthermore, reduction can lead to the formation of enolates through the loss of the halogen atom. wikipedia.org

Oxidation : Ketones are generally resistant to oxidation compared to aldehydes, as they lack a hydrogen atom on the carbonyl carbon. libretexts.org Oxidation typically requires strong oxidizing agents and harsh conditions, which often result in the cleavage of carbon-carbon bonds, leading to a mixture of carboxylic acids. libretexts.org A more controlled oxidation of ketones to esters can be achieved through the Baeyer-Villiger oxidation, which utilizes peroxy acids like mCPBA. libretexts.org Applying this to this compound would conceptually lead to the formation of an ester derivative, though the reaction's feasibility would depend on the compatibility with the aminothiazole ring and the chloro substituent.

Ring System Modifications and Expansions

The 2-aminothiazole core of the molecule is not merely a scaffold but an active participant in further cyclization reactions. The endocyclic nitrogen (at position 3) and the exocyclic amino group can react with bifunctional electrophiles to construct fused heterocyclic ring systems. nih.gov

A prominent example of this is the formation of the thiazolo[3,2-a]pyrimidine ring system. researchgate.net This transformation is typically achieved by reacting a 2-aminothiazole derivative with a β-dicarbonyl compound, an α,β-unsaturated ketone, or other suitable 1,3-dielectrophiles. researchgate.netnih.gov The reaction proceeds through an initial condensation with the exocyclic amino group, followed by an intramolecular cyclization involving the ring nitrogen, ultimately forming a bicyclic aromatic system. Such fused heterocycles are of great interest in medicinal chemistry. researchgate.netnih.govmdpi.com Besides ring expansion, reductive conditions using reagents like sodium in liquid ammonia (B1221849) can lead to the reductive cleavage and opening of the thiazole ring itself. researchgate.net

Formation of Fused Heterocycles (e.g., Azetidinones, Pyrazolones, Thiazolidinones)

The presence of both an amino group and a reactive α-haloketone function within this compound allows for its derivatization into various fused heterocyclic systems. These reactions often proceed via initial transformation at one of the reactive sites, followed by cyclization.

Azetidinones: The synthesis of 2-azetidinone (β-lactam) rings typically involves the cyclocondensation of a Schiff base with chloroacetyl chloride. nih.gov In the context of this compound, the primary amino group can be condensed with various aromatic aldehydes to form the corresponding Schiff base (imine). Subsequent treatment of this imine with chloroacetyl chloride in the presence of a base like triethylamine would lead to the formation of a thiazolyl-substituted azetidinone. While this reaction derivatizes the amino group, the chloroethanone part of the original molecule is not directly involved in the azetidinone ring formation itself but rather serves as a substituent on the thiazole ring.

A related synthetic strategy involves the derivatization of the 2-aminothiazole core, which is then used to build the azetidinone ring. For example, 2-aminothiazole can be reacted with 1,2-dibromoethane, followed by hydrazine (B178648), to create a hydrazinyl-ethyl-amino-thiazole intermediate. This intermediate is then condensed with aldehydes to form hydrazones, which subsequently undergo cyclocondensation with chloroacetyl chloride to yield thiazolyl-substituted 2-azetidinone compounds. nih.gov

Pyrazolones: Pyrazolones are typically synthesized through the condensation of a β-ketoester with hydrazine derivatives. However, the α-chloroketone moiety of this compound can also be a key functional group for building pyrazole-type structures. The reaction of α-haloketones with hydrazines is a known method for the synthesis of pyrazoles. scirp.org For instance, reacting this compound with hydrazine or substituted hydrazines could lead to the formation of aminopyrazole derivatives through a cyclization reaction involving the chloroacetyl group. scirp.orgscirp.org

Thiazolidinones: The synthesis of 4-thiazolidinones often involves the reaction of a Schiff base with thioglycolic acid or its esters. Similar to the azetidinone synthesis, the 2-amino group of the title compound can be converted into a Schiff base by reacting with an aldehyde. This intermediate can then undergo cyclocondensation with thioglycolic acid to yield a 2-substituted-3-(2-amino-4-thiazolyl)-4-thiazolidinone. nih.gov Another approach involves the reaction of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis, which highlights the reactivity of the chloroacetyl group.

Table 1: Synthesis of Fused Heterocycles

Heterocycle General Precursor from Title Compound Key Reagents
Azetidinone Thiazolyl-imine (Schiff Base) Chloroacetyl chloride, Triethylamine
Pyrazolone α-chloroketone moiety Hydrazine hydrate, Substituted hydrazines
Thiazolidinone Thiazolyl-imine (Schiff Base) Thioglycolic acid

Construction of Novel Polycyclic Systems

The bifunctional nature of this compound makes it an excellent building block for constructing fused polycyclic systems where the thiazole ring is annulated with another heterocyclic ring. A prominent example is the synthesis of the thiazolo[3,2-a]pyrimidine system.

Thiazolo[3,2-a]pyrimidines: This bicyclic system is formed by fusing a thiazole ring with a pyrimidine (B1678525) ring. The synthesis generally involves the reaction of a 2-aminothiazole derivative with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound (e.g., ethyl acetoacetate) or an α,β-unsaturated carbonyl compound. The reaction utilizes the endocyclic nitrogen of the thiazole ring and the exocyclic amino group as nucleophiles.

A common synthetic route is a three-component reaction involving a 2-aminothiazole, an aldehyde, and a β-ketoester like ethyl acetoacetate. researchgate.net In this reaction, the 2-amino group of the thiazole first condenses with the aldehyde, and the resulting intermediate then reacts with the β-ketoester, leading to cyclization and the formation of the thiazolo[3,2-a]pyrimidine core. The chloroacetyl group on the starting material would remain as a substituent on the newly formed polycyclic system, available for further functionalization.

Another method involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine precursors using reagents like polyphosphoric acid. nih.gov Although this specific example starts from a different precursor, it demonstrates a valid strategy for forming the thiazolo[3,2-a]pyrimidine scaffold, which could be adapted for derivatives of this compound. The chloroacetyl group can react with a pyrimidine-2-thione to form a similar thioether intermediate, which could then be cyclized.

The resulting thiazolo[3,2-a]pyrimidine derivatives are of significant interest due to their diverse biological activities. nih.gov The specific substitution pattern on the polycyclic system, which can be controlled by the choice of reactants, plays a crucial role in its chemical and biological properties. nih.gov

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine

Synthetic Approach Key Reagents Intermediate Type
Three-Component Reaction Aromatic aldehyde, Ethyl acetoacetate Schiff Base / Michael Adduct
Cyclocondensation β-Dicarbonyl compounds Enamine
Intramolecular Cyclization Polyphosphoric Acid 2-(Acylmethyl)thio-pyrimidine

Applications As a Versatile Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in Diverse Heterocyclic Chemistry

The compound's structure is primed for cyclization and condensation reactions, facilitating the assembly of various heterocyclic scaffolds.

The inherent 2-aminothiazole (B372263) moiety within 1-(2-Amino-4-thiazolyl)-2-chloroethanone serves as a foundational element for the synthesis of more complex thiazole (B1198619) derivatives. mdpi.com The classical Hantzsch reaction, involving the condensation of α-haloketones with thioamides, is a widely employed method for constructing the thiazole ring. The amenability of the amino group to various chemical transformations allows for the introduction of a wide range of substituents, leading to a diverse library of thiazole-containing molecules. researchgate.net This versatility is crucial in the development of new chemical entities with tailored properties. chemimpex.com

For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to append other cyclic systems. mdpi.com These modifications are instrumental in modulating the electronic and steric properties of the resulting molecules, which in turn influences their biological activity. The development of novel synthetic methodologies continues to expand the scope of accessible substituted thiazole derivatives from this key intermediate.

While primarily a precursor for thiazoles, the reactive nature of this compound allows for its strategic use in the synthesis of other heterocyclic systems, including pyrazoles and thiophenes. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.org Although not a direct precursor in the classical sense, derivatives of this compound can be elaborated into intermediates suitable for pyrazole (B372694) ring formation. rsc.orgorganic-chemistry.orgresearchgate.net

Similarly, the construction of thiophene (B33073) rings can be achieved through various synthetic routes, such as the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. organic-chemistry.orgorganic-chemistry.org The α-chloroketone functionality of this compound can participate in reactions that ultimately lead to the formation of thiophene-containing molecules. clockss.org For example, it can react with sulfur-containing nucleophiles to generate intermediates that can subsequently cyclize to form the thiophene ring. researchgate.net

The versatility of this compound extends to the synthesis of a broader range of nitrogen- and sulfur-containing heterocycles. openmedicinalchemistryjournal.com The presence of both a nucleophilic amino group and an electrophilic α-chloroketone allows for a variety of intramolecular and intermolecular cyclization strategies. rsc.org

This dual reactivity enables the construction of fused heterocyclic systems, where the thiazole ring is annulated with other rings such as pyrimidines, imidazoles, or thiadiazoles. mjcce.org.mknih.govresearchgate.net These complex heterocyclic frameworks are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govorganic-chemistry.org The ability to access such a wide array of heterocyclic structures from a single, readily available starting material underscores the importance of this compound in synthetic organic chemistry.

Role in Medicinal Chemistry Research and Drug Discovery Efforts

The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. mdpi.comnih.gov Consequently, this compound serves as a crucial starting point for the development of new therapeutic agents.

The inherent biological activity of the 2-aminothiazole core makes this compound an attractive scaffold for the design and synthesis of novel investigational biological agents. mdpi.comresearchgate.netresearchgate.net Researchers have utilized this compound to create libraries of derivatives that have been screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemimpex.comnih.govdmed.org.ua

The ability to easily modify the structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. nih.gov By introducing different functional groups at various positions on the molecule, medicinal chemists can fine-tune the compound's properties to enhance its potency and selectivity for a specific biological target.

Table 1: Investigational Biological Activities of this compound Derivatives

Derivative ClassInvestigational ActivityKey Structural Features
Substituted AminothiazolesAntimicrobialVaried substituents on the amino group and thiazole ring
Thiazolyl-amidesAnti-inflammatoryAmide linkage at the amino group
Fused Thiazole HeterocyclesAnticancerThiazole ring fused with other heterocyclic systems

The synthetic accessibility and versatile reactivity of this compound have led to its use in the development of several classes of compounds with potential therapeutic utility.

Antimicrobial Agents: The 2-aminothiazole motif is present in a number of clinically used antibiotics. mdpi.com Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov

Anticancer Agents: Many potent anticancer agents feature a 2-aminothiazole core. nih.gov This has spurred the development of novel derivatives of this compound as potential chemotherapeutic agents. These compounds have been shown to target various aspects of cancer cell biology, including cell proliferation and survival pathways. mdpi.com

Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The versatility of this compound allows for the synthesis of compounds that can be tailored to inhibit specific kinases involved in cancer progression.

Anti-inflammatory Agents: Chronic inflammation is implicated in a variety of diseases. Compounds derived from this compound have shown promise as anti-inflammatory agents by modulating the activity of key inflammatory mediators. chemimpex.comresearchgate.net

Table 2: Compound Classes with Therapeutic Potential Derived from this compound

Compound ClassTherapeutic AreaMechanism of Action (General)
Thiazolyl-sulfonamidesAntimicrobialInhibition of essential microbial enzymes
Thiazolyl-ureas/thioureasAnticancerDisruption of cell signaling pathways
Thiazolyl-pyridinesKinase InhibitionCompetitive binding to the ATP-binding site of kinases
Thiazolyl-carboxamidesAnti-inflammatoryModulation of inflammatory cytokine production

Design of Analogs for Structure-Activity Relationship Studies (Conceptual)

The strategic design of analog libraries from a versatile chemical scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a compound's chemical space to optimize its biological activity. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence a molecule's interaction with a biological target. The compound this compound serves as an exemplary starting intermediate for such conceptual studies due to its inherent structural features: a reactive α-haloketone and a nucleophilic 2-aminothiazole core. These functionalities allow for a multitude of chemical transformations, making it an ideal precursor for generating a diverse library of analogs to establish robust SAR models.

The primary goal in designing analogs from this precursor is to systematically probe the effects of various substituents on biological efficacy. By modifying distinct parts of the molecule, researchers can identify key pharmacophoric elements and steric or electronic properties that enhance or diminish activity. The conceptual design can be broken down into several key modification points on the this compound template.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in elucidating the electronic and geometric properties of molecules. These calculations solve the Schrödinger equation (or its density-functional equivalent) to determine the electronic structure and energy of a molecule. For compounds in the 2-aminothiazole (B372263) class, these methods are used to predict stability, reactivity, and spectroscopic properties. While specific DFT studies on 1-(2-Amino-4-thiazolyl)-2-chloroethanone are not extensively documented in publicly available literature, the methodologies are well-established and applied to analogous structures.

Electronic structure analysis focuses on the distribution of electrons within a molecule, which dictates its chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. For example, in a study on a related benzopyran derivative, DFT calculations were used to determine the HOMO and LUMO energy levels to be -6.354 eV and -2.712 eV, respectively, resulting in an energy gap of 3.642 eV. nih.gov This small gap indicated high chemical reactivity. nih.gov

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Mulliken charge analysis can also reveal the partial charges on each atom, identifying potential nucleophilic agents, such as the nitrogen atoms in aminothiazole derivatives. analis.com.my

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Heterocyclic Compounds This table presents example data from related compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not available.

Compound Studied EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile -6.354 -2.712 3.642

Computational methods are invaluable for modeling chemical reaction pathways, helping to understand reaction mechanisms and predict outcomes. By calculating the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the activation energies required for the reaction to proceed.

For instance, a computational study on the [4+2] cycloaddition reactions of 4-alkenyl-2-aminothiazoles with nitroalkenes utilized DFT to examine the potential energy surfaces of four possible reaction pathways. nih.gov This analysis revealed that the reaction could proceed through a concerted but highly asynchronous mechanism or, in some cases, a two-step mechanism involving a tandem sequence of processes. nih.gov The calculations were able to explain the experimentally observed site-selectivity, regioselectivity, and diastereoselectivity by identifying the most energetically favorable reaction channel and characterizing the key transition structures. nih.gov Such studies underscore the predictive power of computational chemistry in understanding the reactivity of the 2-aminothiazole core. nih.gov

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. Molecular dynamics (MD) simulations extend this by modeling the atomic motions of a system over time, providing a detailed view of its dynamic behavior. nih.gov

MD simulations can reveal the conformational flexibility of a molecule in solution, identify stable conformations, and analyze intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov For example, MD simulations of catalytically active peptides have been used to identify secondary structures and confirm their tendency to form folded conformations by analyzing parameters like the radius of gyration (Rg) and interaction distances over time. nih.gov In the context of drug design, MD simulations are crucial for understanding how a ligand and its receptor adapt to each other upon binding. mdpi.com For derivatives of 2-aminothiazole, these simulations can assess the stability of ligand-protein complexes predicted by docking studies and provide insights into the dynamic nature of the binding interactions. mdpi.comnih.gov

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling, particularly molecular docking, is a cornerstone of modern computer-aided drug design (CADD). It is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely applied to derivatives of 2-aminothiazole to predict their binding affinity and mode of interaction with various biological targets, thereby guiding the synthesis of more potent and selective therapeutic agents. researchgate.netnih.gov

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a core for designing ligands that interact with a wide range of biological targets. mdpi.comexcli.de Ligand design and optimization efforts often start with this core, systematically modifying its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.

Design principles often involve:

Structure-Activity Relationship (SAR) Studies : Synthesizing a series of derivatives with varied substituents at different positions of the thiazole (B1198619) ring and evaluating their biological activity. For example, a series of 2-amino-4-(2-pyridyl) thiazole derivatives were synthesized where a substituted phenyl ring was attached to the 2-amino position via an amide linker to optimize antimycobacterial activity. nih.gov

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.

Scaffold Hopping : Replacing the core scaffold while retaining key pharmacophoric features to discover novel chemical series.

Fragment-Based Design : Using small molecular fragments that bind to the target as starting points for building more potent ligands.

The ultimate goal is to achieve a complementary fit between the ligand and the receptor's binding site in terms of shape, size, and physicochemical properties (e.g., hydrogen bonding, hydrophobic interactions, and electrostatic interactions). nih.gov

Molecular docking is the primary tool for theoretically predicting how derivatives of this compound might interact with biological targets. The process involves placing a ligand into the active site of a receptor in various conformations and orientations and scoring the resulting poses based on a force field that estimates the binding energy. ijcce.ac.ir

Studies on various 2-aminothiazole derivatives have demonstrated their potential to interact with a range of targets:

Kinases : Derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Aurora kinase. nih.govijcce.ac.irnih.gov These studies predict key interactions, such as hydrogen bonds with backbone residues in the hinge region of the kinase, which are crucial for inhibitory activity.

Cyclooxygenase (COX) : Thiazolidinone derivatives have been designed and docked into the COX-2 enzyme active site to guide the synthesis of selective inhibitors. nih.gov

Tubulin : Thiazole derivatives have been evaluated as potential anticancer agents by docking them into the colchicine (B1669291) binding site of tubulin, predicting interactions that would inhibit tubulin polymerization. nih.gov

Microbial Enzymes : Docking has been used to predict the binding modes of 2-aminothiazole derivatives with microbial enzymes like DNA gyrase, helping to explain their antimicrobial activity. ekb.eg

The docking results, often presented as a binding energy score, help prioritize compounds for synthesis and biological testing. nih.gov For example, lower (more negative) binding energy scores typically indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. ijcce.ac.ir

Table 2: Example of Molecular Docking Scores for 2-Aminothiazole Derivatives Against Various Biological Targets This table compiles representative data from the literature to illustrate the application of molecular docking to this class of compounds.

Derivative Class Biological Target Best Docking Score (kcal/mol) Key Predicted Interactions
Thiazolyl-pyrazole derivatives EGFR Kinase -3.4 Interactions with the active site
2-Amino thiazole derivatives Aurora Kinase (1MQ4) -9.67 Hydrophobic interactions
4-Anilinoquinazoline derivatives EGFR -6.39 Binding in the active site
4-Anilinoquinazoline derivatives VEGFR-2 -8.24 Effective binding in the active site
2,4-disubstituted thiazoles Tubulin Not specified Binding at the colchicine site

Analytical Methodologies for Research Assessment in Synthetic Programs

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic organic chemistry for the real-time monitoring of chemical transformations and the evaluation of product purity.

Thin-Layer Chromatography (TLC): TLC is a primary technique for qualitatively monitoring the progress of reactions. rsc.orgnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can observe the consumption of reactants and the formation of products over time. The choice of the mobile phase is critical for achieving good separation. For reactions involving 2-aminothiazole (B372263) derivatives, various solvent systems are employed. rsc.orgnih.govexcli.de The completion of a reaction is typically indicated by the disappearance of the starting material spot on the TLC plate. rsc.org Visualization can be achieved using UV light at 254 nm or by staining with agents like iodine vapor. nih.govrsc.org

Table 1: Representative TLC Solvent Systems for 2-Aminothiazole Derivative Synthesis

Solvent System Ratio (v/v) Application Context
Ethyl Acetate / n-Hexane 2:1 Monitoring catalytic synthesis of 2-aminothiazoles. rsc.org
Chloroform / n-Hexane 2:3 Monitoring synthesis of oxadiazole derivatives. nih.gov
Ethyl Acetate / Chloroform 3:8 Monitoring synthesis of thiadiazole derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative assessment of product purity and the separation of complex mixtures. scispace.com In the context of synthetic programs, reversed-phase HPLC is commonly used to determine the purity of final compounds, often with a stated purity of 98% or higher being a target for subsequent research stages. jk-sci.com The method can separate the main product from unreacted starting materials and by-products. utu.ac.in Isocratic or gradient elution methods can be developed using mobile phases typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. scispace.comnih.gov

Spectroscopic Characterization of Reaction Products and Intermediates

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org In the synthesis of derivatives from 1-(2-Amino-4-thiazolyl)-2-chloroethanone, FTIR is used to confirm the formation of new bonds and the presence of key functional groups in the product. For instance, the formation of an amide from the amino group of the thiazole (B1198619) would be confirmed by the appearance of characteristic N-H stretching and C=O (amide I) stretching bands. researchgate.net The spectra of reaction products are analyzed for characteristic absorption bands that confirm the structure of the synthesized molecule. mdpi.comresearchgate.netresearchgate.net

Table 2: Key IR Absorption Bands for Characterizing 2-Aminothiazole Derivatives

Functional Group Wavenumber (cm⁻¹) Vibration Type
Amine (N-H) 3438 - 3282 Primary amine stretch. researchgate.net
Amide (N-H) ~3373 Secondary amide stretch. researchgate.net
Carbonyl (C=O) 1693 - 1657 Amide or ketone stretch. rsc.orgresearchgate.net
Imine (C=N) ~1514 Thiazole ring stretch. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structure and chemical environment of atoms in a molecule. rsc.org It is a primary tool for the structural elucidation of reaction products. rsc.org

¹H NMR: The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in the synthesis of a substituted 2-aminothiazole, the appearance of signals in the aromatic region (δ 7-8 ppm) and a characteristic singlet for the C5-H of the thiazole ring would help confirm the product structure. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The formation of a 2-aminothiazole derivative would be supported by characteristic chemical shifts for the carbons within the thiazole ring, such as the C2 carbon (bearing the amino group) typically appearing around δ 168 ppm. rsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study compounds containing chromophores. Aromatic systems, such as the thiazole ring, exhibit characteristic absorption peaks. This technique can be used to confirm the presence of such systems in reaction products and intermediates, with absorption peaks corresponding to π → π* and n → π* electronic transitions. analis.com.my

Advanced Analytical Techniques in Synthetic Research

For unambiguous structural confirmation, particularly for novel compounds, more advanced analytical techniques are often required.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of a synthesized product. mdpi.com It measures the mass-to-charge ratio of an ion with very high accuracy. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the elemental composition can be definitively confirmed. rsc.org For example, a synthesized product might yield an HRMS result such as "[M+H]⁺ 266.0054 (Calcd for C₁₀H₈N₃O₂S₂: 266.0052)," where the close match between the observed and calculated mass confirms the molecular formula. excli.de

Table 3: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Chloroform
Ethyl Acetate
n-Hexane
Iodine
Methanol
Petroleum Ether
Thiourea (B124793)

Future Research Directions and Perspectives in 1 2 Amino 4 Thiazolyl 2 Chloroethanone Chemistry

Emerging Synthetic Challenges and Innovative Methodologies

The foundational 2-aminothiazole (B372263) core of the molecule is classically assembled via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.net While effective, traditional methods often rely on volatile organic solvents and can present challenges in terms of yield, reaction time, and environmental impact. nih.gov The future of synthesizing 1-(2-amino-4-thiazolyl)-2-chloroethanone and its precursors is geared towards greener, more efficient, and scalable processes.

Synthetic Challenges:

Hazardous Reagents and Solvents: Conventional syntheses may use hazardous reagents and solvents, prompting a shift towards more benign alternatives. researchgate.netresearchgate.net

Scalability: Translating laboratory-scale syntheses to industrial production requires robust, safe, and cost-effective methodologies. researchgate.net

Innovative Methodologies:

Green Chemistry Approaches: There is a growing interest in employing deep eutectic solvents (DES), such as choline (B1196258) chloride/glycerol, as sustainable and bio-renewable media for Hantzsch synthesis, thereby avoiding hazardous volatile organic solvents. nih.gov The use of reusable, solid-supported catalysts like silica-supported tungstosilicic acid also represents a significant advancement in creating environmentally benign one-pot synthesis procedures. mdpi.com

Energy-Efficient Syntheses: The application of microwave irradiation and ultrasonic activation has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiazole derivatives. researchgate.netmdpi.comnih.gov These techniques offer a pathway to more efficient and scalable production.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing key intermediates like α-chloroketones with high efficiency and safety. researchgate.net This methodology allows for rapid reaction times (often on the scale of seconds), excellent control over reaction parameters, and remarkable throughput, making it highly suitable for large-scale synthesis. researchgate.net

One-Pot Procedures: The development of sequential one-pot, multi-component reactions streamlines the synthetic process by avoiding the isolation of intermediates. tandfonline.commdpi.com This approach enhances efficiency and reduces waste, aligning with the principles of green chemistry. researchgate.net

Interactive Table: Comparison of Synthetic Methodologies for Thiazole Derivatives
MethodologyKey AdvantagesChallengesRelevant Findings
Conventional Hantzsch Synthesis Well-established, versatileUse of hazardous solvents, moderate yields, long reaction timesA foundational method for thiazole ring construction. nih.gov
Microwave/Ultrasound-Assisted Drastically reduced reaction times, improved yieldsSpecialized equipment required, scalability can be a concernCan decrease reaction time from hours to minutes. mdpi.com
Green Solvents (e.g., DES) Environmentally friendly, biodegradable, avoids volatile organicsViscosity can be high, requires optimization for each reactionCholine chloride/glycerol used as an effective medium. nih.gov
Reusable Catalysts Reduced waste, cost-effective, simplified purificationCatalyst deactivation over time, initial preparation costSilica-supported tungstosilicic acid enables efficient one-pot synthesis. mdpi.com
Continuous Flow Chemistry High throughput, enhanced safety, precise control, rapidHigh initial setup cost, potential for cloggingEnables fast and efficient access to α-chloroketone intermediates. researchgate.net

Novel Derivatization Strategies for Expanded Chemical Space

The dual reactivity of this compound is the key to its potential for creating vast libraries of new chemical entities. The exocyclic amino group and the α-chloroketone moiety serve as handles for a wide array of chemical transformations, allowing for systematic exploration of the surrounding chemical space. nih.govnih.gov

Functionalization of the Amino Group: The nucleophilic amino group is a prime site for modification. Future strategies will likely focus on:

Acylation and Amide Formation: Reaction with various acyl chlorides, anhydrides, or carboxylic acids can introduce a diverse range of substituents, a common strategy to modify the biological activity of 2-aminothiazole scaffolds. nih.govijpsr.com

Urea (B33335) and Thiourea Formation: Treatment with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, which are important pharmacophores in medicinal chemistry. nih.gov

Azo Coupling: Reaction with diazonium salts can yield thiazolylazo compounds. mdpi.com These derivatives are of significant interest as molecular photoswitches and dyes, with properties tunable through chemical modification. acs.orgacs.org

Reactions at the α-Chloroketone Site: The α-chloroketone is a potent electrophile, making it an exceptionally useful building block for constructing more complex heterocyclic systems. nih.gov

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including phenols, secondary amines, and thiocyanates, to introduce new functional groups. nih.govijpsr.com

Heterocyclization Reactions: The most promising strategy involves using the α-chloroketone in condensation reactions to form new rings. For instance, reaction with dinucleophiles like thiourea, thiosemicarbazides, or aminothiols can lead to the formation of fused heterocyclic systems such as imidazo[2,1-b]thiazoles or thiazolidines. nih.govresearchgate.net This approach is a cornerstone of combinatorial synthesis for discovering novel bioactive compounds. nih.govresearchgate.net

Interactive Table: Potential Derivatization Reactions
Reactive SiteReagent TypeResulting Functional Group/ScaffoldPotential Utility
Amino Group Acyl Chlorides / Carboxylic AcidsAmideModulation of biological activity. nih.gov
Isocyanates / IsothiocyanatesUrea / ThioureaIntroduction of key pharmacophores. nih.gov
Diazonium SaltsAzo linkageDevelopment of dyes and photoswitches. mdpi.com
AnhydridesImideCreation of novel bioactive derivatives. nih.gov
α-Chloroketone Phenols, Amines, ThiolsEther, Amine, ThioetherSimple substitution and functionalization. nih.govijpsr.com
Potassium ThiocyanateThiocyanate AdductIntermediate for further cyclization. nih.gov
Thiourea / ThiosemicarbazideImidazo[2,1-b]thiazoleConstruction of fused heterocyclic systems. nih.gov
2-AminoethanethiolThiazolidineSynthesis of novel spiro-heterocycles. researchgate.net

Expanding Applications in Various Chemical Sciences and Materials Research

While the 2-aminothiazole scaffold is well-established in medicinal chemistry, future research is set to broaden the applications of its derivatives into materials science and optoelectronics. nih.gov The inherent electronic properties and versatile reactivity of compounds like this compound make them attractive candidates for the development of novel functional materials.

Functional Polymers: The thiazole ring is a component in semiconductive and fluorescent polymers. researchgate.netrsc.org Derivatives of this compound could be designed as monomers for polymerization, leading to materials with tailored electronic and photophysical properties for applications in organic solar cells and field-effect transistors. researchgate.net

Luminescent Materials and Sensors: Thiazole and fused thiazolothiazole cores are known for their intrinsic fluorescence. mdpi.comrsc.org This property can be harnessed to create novel materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Furthermore, the thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions, enabling the design of luminescent metal-organic frameworks (MOFs) and coordination polymers that can function as chemical sensors. mdpi.comrsc.orguq.edu.au

Dyes and Photoswitches: As building blocks for azo compounds, 2-aminothiazole derivatives have significant potential in the dye industry for synthetic fibers. researchgate.netnih.gov The development of thiazolylazo derivatives that can isomerize under visible light opens up applications in "smart" materials, such as light-responsive surfaces and data storage. acs.orgacs.org

Corrosion Inhibitors: 2-Aminothiazole itself is known to inhibit the corrosion of metals like copper and steel. uq.edu.au Research into new, more complex derivatives could lead to the development of highly effective, specialized anti-corrosion agents.

Interactive Table: Future Application Areas
Field of ApplicationSpecific UseUnderlying Principle
Materials Science Functional Polymers: Organic solar cells, OFETsThiazole rings provide semiconductive and photoactive properties. rsc.orgresearchgate.net
Corrosion Inhibitors: Protective coatings for metalsHeteroatoms (N, S) coordinate to metal surfaces, forming a protective layer. uq.edu.au
Optoelectronics Luminescent Materials: OLEDs, solid-state lightingThe conjugated thiazole core exhibits intrinsic fluorescence. mdpi.comrsc.org
Chemical Sensors: Detection of metal ions or small moleculesFormation of luminescent MOFs or coordination polymers where fluorescence changes upon analyte binding. mdpi.com
Smart Materials Molecular Photoswitches: Light-responsive materials, data storageAzo-derivatives can undergo reversible E/Z isomerization upon light exposure. acs.orgacs.org
Specialty Dyes: Dyes for synthetic fibersThe 2-aminothiazole scaffold is a core component in various dye structures. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-4-thiazolyl)-2-chloroethanone?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Alkylation of thiazole derivatives : Reacting 2-aminothiazole with α-chlorinated ketones in polar solvents (e.g., ethanol or glacial acetic acid) under reflux conditions. This method is analogous to the synthesis of related thiazolyl ethanones described in and , where chloranil or brominated intermediates are used as electrophiles .
  • Functionalization of acetophenone analogs : Chlorination of pre-formed thiazole-acetophenone precursors using reagents like SOCl₂ or PCl₃.

Q. What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thiazole ring, chloroethyl group, and ketone moiety. For example, a singlet at δ ~4.8 ppm in 1^1H NMR corresponds to the CH₂ group adjacent to the ketone (as seen in ).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks).
  • Elemental analysis : To validate purity and stoichiometry, as demonstrated in studies reporting C, H, N, and S percentages (e.g., ).

Q. What are the primary applications in medicinal chemistry?

This compound serves as a key intermediate in synthesizing β-lactam antibiotics. For instance:

  • Cephalosporin derivatives : The 2-amino-4-thiazolyl group is a critical pharmacophore in antibiotics like cefotiam () and cefepime (). It enhances bacterial cell wall penetration and β-lactamase stability.

Q. What safety precautions are essential when handling this compound?

  • Hazard profile : Causes severe skin burns (H314) and toxicity if ingested (H301), as noted in Safety Data Sheets ().
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C to avoid degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent selection : Use aprotic solvents (e.g., DMF) to reduce side reactions like hydrolysis of the chloro group. highlights acetic acid as a solvent for stabilizing intermediates.
  • Catalysis : Add bases (e.g., K₂CO₃) to deprotonate the thiazole amine, enhancing nucleophilicity (as in ).
  • Temperature control : Lower temperatures (0–5°C) suppress unwanted dimerization or oxidation.

Q. How to resolve spectral data inconsistencies in derivatives of this compound?

  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic or stereochemically complex derivatives.
  • Hyphenated methods : LC-MS/MS to differentiate isomers or degradation products. used 1^1H NMR and MS to confirm the structure of a thiadiazole derivative.

Q. What strategies are used to study structure-activity relationships (SAR) in thiazole-containing antibiotics?

  • Modular synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the thiazole 4-position or ketone moiety.
  • Biological assays : Test analogs for MIC (minimum inhibitory concentration) against Gram-positive/-negative bacteria. emphasizes the role of the 2-amino-4-thiazolyl group in enhancing β-lactamase resistance.

Q. How to assess the toxicity of degradation products formed under different storage conditions?

  • Forced degradation studies : Expose the compound to heat, light, or humidity, then analyze products via LC-MS.
  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to predict mutagenicity or hepatotoxicity.

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